molecular formula C21H22O10 B1222910 Hemiphloin CAS No. 3682-03-9

Hemiphloin

Cat. No.: B1222910
CAS No.: 3682-03-9
M. Wt: 434.4 g/mol
InChI Key: QKPKGDDHOGIEOO-JVVVWQBKSA-N
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Mechanism of Action

Target of Action

Naringenin-6-C-glucoside is a naturally occurring derivative of Naringenin . It primarily targets osteoblasts , the cells responsible for bone formation . It also interacts with several other targets such as the HTH-type transcriptional regulator TtgR , Estrogen receptor alpha , Aldo-keto reductase family 1 member C1 , Cytochrome P450 1B1 , KAT8 regulatory NSL complex subunit 3 , Sex hormone-binding globulin , Cytochrome P450 19A1 , and Estrogen receptor beta .

Mode of Action

Naringenin-6-C-glucoside exerts its effects by mimicking the action of estrogen on osteoblasts . This leads to potent bone anabolic effects, promoting bone growth and health .

Biochemical Pathways

It is known that naringenin, the parent compound of naringenin-6-c-glucoside, can modulate different cellular signaling pathways, suppress cytokine and growth factor production, and arrest the cell cycle . It is also an effective inhibitor of PI3K and the mitogen-activated protein kinase (MAPK) pathway .

Pharmacokinetics

It is known that naringenin, its parent compound, has a low dissolution rate, cell absorption, and bioavailability . These properties can limit the effectiveness of Naringenin and its derivatives, including Naringenin-6-C-glucoside .

Result of Action

The primary result of Naringenin-6-C-glucoside’s action is its potent bone anabolic effects . By mimicking the action of estrogen on osteoblasts, it promotes bone growth and health .

Action Environment

The action of Naringenin-6-C-glucoside can be influenced by various environmental factors. For example, the compound’s low dissolution rate and bioavailability can be affected by factors such as pH and the presence of other compounds . .

Chemical Reactions Analysis

Types of Reactions

Hemiphloin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include naringenin 7-O-phosphate, naringenin 7-O-glucoside (prunin), and 6”-O-succinylpruin . These derivatives have been studied for their enhanced biological activities.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific C-glucosylation at the 6-position, which enhances its stability and bioavailability compared to other flavonoid glycosides. This unique structure allows it to exert potent bone anabolic effects and mimic estrogen action on osteoblasts .

Properties

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-4,6,12,14,17,19-23,25-29H,5,7H2/t12-,14+,17+,19-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPKGDDHOGIEOO-JVVVWQBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958027
Record name 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3682-03-9
Record name Hemiphloin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3682-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naringenin-6-C-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3682-03-9
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Naringenin 6-C-β-D-glucopyranoside, (2S)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the glucoside moiety in Naringenin-6-C-glucoside compared to Naringenin in terms of bioavailability?

A1: Research suggests that the presence of the glucoside moiety in Naringenin-6-C-glucoside significantly impacts its bioavailability compared to Naringenin. A study comparing the bioavailability of both compounds in rats found that while Naringenin reached a higher maximum serum concentration (Cmax) of 1584 ± 439 ng/ml at 4 hours post-administration, Naringenin-6-C-glucoside exhibited a lower Cmax of 738 ± 300 ng/ml at 3 hours. [] This suggests that the glucoside moiety might influence the absorption and distribution of the compound within the body.

Q2: Are there any studies highlighting the potential benefits of Naringenin-6-C-glucoside compared to Naringenin?

A2: While the provided abstracts don't delve into specific benefits, one study mentions that Naringenin-6-C-glucoside was found to be "more active" than Naringenin in preliminary research focusing on osteogenic action. [] This finding suggests potential therapeutic advantages of the glucoside derivative, warranting further investigation into its specific mechanisms of action and therapeutic applications.

Q3: Beyond the bioavailability study, what other research has been conducted on Naringenin-6-C-glucoside?

A3: The provided research articles primarily focus on the isolation and identification of Naringenin-6-C-glucoside from natural sources. One study successfully isolated the compound from the leaves and stems of Ardisia pusilla for the first time, utilizing chemical and spectroscopic analysis to confirm its identity. [] This discovery expands the known natural sources of Naringenin-6-C-glucoside, opening avenues for further research into its potential applications.

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